2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetic acid
Description
This compound is a tricyclic heterocyclic system featuring a fused 8-thia (sulfur atom), 3,5,10-triaza (three nitrogen atoms), and a 6-oxo (keto) group. The acetic acid moiety at position 5 enhances its polarity, making it suitable for interactions in biological or catalytic systems. Its structural complexity arises from the tricyclo[7.4.0.0²,⁷] framework, which imposes rigidity and influences electronic properties.
Propriétés
IUPAC Name |
2-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3S/c1-6-3-7(2)15-12-9(6)10-11(20-12)13(19)16(5-14-10)4-8(17)18/h3,5H,4H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGZLAXVVREWAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C=N3)CC(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 2-{11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-5-yl}acetic acid is a complex heterocyclic structure that has attracted attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a tricyclic structure with a thiazole moiety and multiple functional groups that may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 318.39 g/mol |
| IUPAC Name | 2-{11,13-dimethyl-6-oxo... |
| Solubility | Soluble in DMSO |
| LogP | 2.45 |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The presence of the thiazole ring suggests potential interactions with various enzymes, possibly inhibiting their activity.
- Receptor Modulation : The compound may act as a ligand for specific receptors involved in cellular signaling pathways.
- Antioxidant Activity : The structural features may confer antioxidant properties, reducing oxidative stress in cells.
Antimicrobial Activity
Research has indicated that the compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies showed that it effectively inhibits the growth of resistant strains of Staphylococcus aureus and Escherichia coli.
Case Study : In a study assessing the compound's efficacy against drug-resistant bacteria, it was found to reduce bacterial viability by over 60% at concentrations as low as 50 µg/mL.
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells.
Research Findings :
- A549 Cells : Treatment with the compound resulted in a reduction of cell viability by approximately 45% after 24 hours.
- Caco-2 Cells : A more pronounced effect was observed, with cell viability dropping to 30%, indicating selective targeting of colorectal cancer cells.
Anti-inflammatory Effects
Preliminary studies suggest that the compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Summary of Research Findings
| Study Type | Findings |
|---|---|
| Antimicrobial | Effective against resistant S. aureus and E. coli |
| Anticancer | Reduced viability in A549 (45%) and Caco-2 (30%) |
| Anti-inflammatory | Inhibition of TNF-alpha and IL-6 production |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The following table summarizes critical distinctions between the target compound and related tricyclic heterocycles:
Physicochemical and Crystallographic Insights
- Crystallography : Tools like SHELXL and ORTEP-3 () are critical for resolving the complex puckering and stereochemistry of such tricyclic systems. For example, Cremer-Pople parameters () could quantify ring puckering in the tricyclo framework.
- Solubility and Stability : The acetic acid moiety likely improves aqueous solubility compared to ester or amide derivatives (e.g., ), though methyl groups may counterbalance this by increasing hydrophobicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
